molecular formula C16H14N2O4S2 B2750813 3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 902323-39-1

3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2750813
CAS No.: 902323-39-1
M. Wt: 362.42
InChI Key: RCWWZXUECNSWNR-MLPAPPSSSA-N
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Description

3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound containing sulfur, indole, and thiazolidine motifs. It's an intriguing molecule because of its multifunctional groups and diverse chemical reactivity. This compound has significant implications in medicinal chemistry, pharmaceuticals, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Indole Synthesis: : Starting from 5-methoxyindole, aldehyde formation can be achieved using Vilsmeier-Haack conditions.

  • Thiazolidine Formation: : The thiazolidine ring can be synthesized by reacting aldehydes with cysteine under mild acidic conditions.

  • Schiff Base Formation: : The critical (5-methoxy-1H-indol-3-yl)methylidene group is formed via Schiff base condensation between the indole derivative and thiazolidinone.

  • Final Propanoic Acid Addition: : The addition of the propanoic acid side chain is done through standard esterification or amide coupling procedures using an appropriate catalyst.

Industrial Production Methods

On an industrial scale, these reactions require optimization for yield and purity. This can include high-pressure hydrogenation, catalytic reduction, and the use of industrial solvents like DMF, DMSO, and acetonitrile under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation to produce corresponding sulfoxides and sulfones.

  • Reduction: : Reduction can lead to the formation of thiols and secondary amines.

  • Substitution: : Various nucleophiles can substitute at different positions due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Chromium trioxide, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Grignard reagents, organolithium reagents.

Major Products Formed

  • Sulfoxides/Sulfones: : From oxidation.

  • Thiols: : From reduction.

  • Indole Derivatives: : From substitution reactions.

Scientific Research Applications

This compound plays a pivotal role in various domains:

  • Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds.

  • Biology: : Modulation of enzyme activity due to its interaction with sulfhydryl groups.

  • Industry: : Use in creating specialized polymers and materials due to its unique functional groups.

Mechanism of Action

3-[(5Z)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibits its effects primarily through the interaction with sulfhydryl and amino groups in proteins and enzymes. Its molecular targets often include thiol-containing enzymes, leading to inhibition or modification of enzyme activity. The indole and thiazolidine rings play a crucial role in molecular binding and recognition, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-methoxyindole derivatives

  • Thiazolidinones

  • Propanoic acid derivatives

Uniqueness

  • This compound uniquely combines all three motifs (indole, thiazolidine, propanoic acid) in one structure, allowing it to exhibit a broad range of reactivity and biological activities. Unlike other similar compounds, its multifaceted nature makes it a valuable candidate for diversified applications in scientific research and industrial production.

Properties

IUPAC Name

3-[4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-10-2-3-12-11(7-10)9(8-17-12)6-13-15(21)18(16(23)24-13)5-4-14(19)20/h2-3,6-8,21H,4-5H2,1H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFDHZPKGQFCCR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)S3)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)S3)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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